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molecular formula C9H11N B134171 5-Ethyl-2-vinylpyridine CAS No. 5408-74-2

5-Ethyl-2-vinylpyridine

Cat. No. B134171
M. Wt: 133.19 g/mol
InChI Key: YQUDMNIUBTXLSX-UHFFFAOYSA-N
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Patent
US07863300B2

Procedure details

To a mixture of 690 mL tert-butanol and 2075 mL water, 184.46 g (1.3869 mol) of 5-ethyl-2-vinyl-pyridine was dissolved and under stirring 298.83 g (1.6788 mol) N-bromosuccinimide was added in 30 min. at 25-30° C. Stirring was continued for 1 hr. and 164.7 g (4.117 mol) of NaOH dissolved in 2075 mL water was added into it. Reaction mixture was stirred for 45 min, and extracted twice with 1000 mL methyl tert-butyl ether. Organic layers were combined, washed with brine, dried over magnesium sulfate and concentrated in vacuo to yield 190 g residual mass. The concentrated product obtained was added to a stirred mixture of 76 g (1.817 mol) NaOH dissolved in 1800 mL water and 223 g (1.817 mol) 4-hydroxy benzaldehyde dissolved in 1900 mL toluene. To this was added 16.65 g (0.063 mol) 18 Crown-6 and stirred for 24 hr. at 78° C. Subsequent work-up yielded 304.44 g (81%) 4-[2-(5-ethyl-pyridin-2-yl)-2-hydroxy-ethoxy]-benzaldehyde. m.p. 83° C.
Quantity
184.46 g
Type
reactant
Reaction Step One
Name
Quantity
2075 mL
Type
solvent
Reaction Step One
Quantity
690 mL
Type
solvent
Reaction Step One
Quantity
298.83 g
Type
reactant
Reaction Step Two
Name
Quantity
164.7 g
Type
reactant
Reaction Step Three
Name
Quantity
2075 mL
Type
solvent
Reaction Step Three
Name
Quantity
76 g
Type
reactant
Reaction Step Four
Quantity
223 g
Type
reactant
Reaction Step Five
Quantity
1900 mL
Type
solvent
Reaction Step Five
[Compound]
Name
18
Quantity
16.65 g
Type
reactant
Reaction Step Six
Name
Quantity
1800 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[CH2:10])=[N:7][CH:8]=1)[CH3:2].BrN1C(=[O:17])CCC1=O.[OH-].[Na+].[OH:21][C:22]1[CH:29]=[CH:28][C:25]([CH:26]=[O:27])=[CH:24][CH:23]=1>O.C1(C)C=CC=CC=1.C(O)(C)(C)C>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]([OH:17])[CH2:10][O:21][C:22]2[CH:29]=[CH:28][C:25]([CH:26]=[O:27])=[CH:24][CH:23]=2)=[N:7][CH:8]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
184.46 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)C=C
Name
Quantity
2075 mL
Type
solvent
Smiles
O
Name
Quantity
690 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
298.83 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
164.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2075 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
76 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
223 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
1900 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
18
Quantity
16.65 g
Type
reactant
Smiles
Step Seven
Name
Quantity
1800 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
ADDITION
Type
ADDITION
Details
was added in 30 min. at 25-30° C
Duration
30 min
ADDITION
Type
ADDITION
Details
was added into it
CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 45 min
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 1000 mL methyl tert-butyl ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 190 g residual mass
CUSTOM
Type
CUSTOM
Details
The concentrated product obtained
STIRRING
Type
STIRRING
Details
stirred for 24 hr
Duration
24 h
CUSTOM
Type
CUSTOM
Details
at 78° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)C(COC1=CC=C(C=O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 304.44 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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